Methyl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetate
Overview
Description
Methyl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetate, also known as this compound, is a useful research compound. Its molecular formula is C20H18ClNO4 and its molecular weight is 371.8 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Indomethacin Methyl Ester, also known as Indomethacin, is a non-selective inhibitor of Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) . These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which play key roles in inflammation, pain, and fever.
Mode of Action
Indomethacin Methyl Ester exerts its effects by potently and non-selectively inhibiting COX-1 and COX-2 . This inhibition blocks the conversion of arachidonic acid to prostaglandins, thereby reducing the production of these inflammatory mediators .
Biochemical Pathways
The primary biochemical pathway affected by Indomethacin Methyl Ester is the arachidonic acid (AA) pathway . By inhibiting COX-1 and COX-2, it prevents the conversion of AA to prostaglandins, leading to a decrease in inflammation, pain, and fever . It has also been suggested that Indomethacin Methyl Ester may disrupt autophagic flux .
Pharmacokinetics
The metabolites are primarily inactive and have no pharmacological activity .
Result of Action
The molecular and cellular effects of Indomethacin Methyl Ester’s action include a reduction in the production of prostaglandin E2 (PGE2) and nitric oxide (NO), and a decrease in the expression of inducible nitric oxide synthase (iNOS) and COX-2 . It has also been found to induce heterogeneity in lipid membranes, which could potentially alter membrane protein functions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Indomethacin Methyl Ester. For instance, it has been suggested that blockage of α2 adrenergic receptors may increase the aggressive factors induced by Indomethacin, and stimulation of α2 adrenergic receptors may increase protective factors . Additionally, the presence of other drugs and individual patient characteristics can also impact the drug’s effectiveness and safety .
Biochemical Analysis
Biochemical Properties
Indomethacin Methyl Ester has been shown to more potently inhibit prostaglandin E2 (PGE2) and nitric oxide (NO) production, and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX2) proteins from lipopolysaccharide (LPS)-stimulated RAW 264.7 cells than Indomethacin . This suggests that it interacts with these enzymes and proteins, inhibiting their activity and thus reducing inflammation .
Cellular Effects
In terms of cellular effects, Indomethacin Methyl Ester has been found to exhibit stronger cytotoxicity than ethyl ester, γ-lactone derivatives of Indomethacin, and Indomethacin in promyelocytic leukemia HL-60 cells . It causes apoptotic bodies, DNA fragmentation, and enhanced PARP and pro-caspase 3 degradation in HL-60 cells .
Molecular Mechanism
The molecular mechanism of action of Indomethacin Methyl Ester involves its binding to COX-2 . Computational studies have revealed two possible binding modes in COX-2 for Indomethacin Methyl Ester, which differ from the experimental binding mode found for Indomethacin . Both alternative binding modes might explain the observed COX-2 selectivity of Indomethacin Methyl Ester .
Dosage Effects in Animal Models
In animal models, specifically rats with modeled rheumatoid arthritis, the anti-inflammatory effect of Indomethacin Methyl Ester was studied at doses of 6.25, 12.5, and 25 mg/kg . It was found that doses of 12.5 and 25 mg/kg reduced joint inflammation and promoted recovery of the microstructure of the synovial membrane and articular cartilage better than Indomethacin .
Metabolic Pathways
Indomethacin undergoes extensive biodegradation via O-demethylation, N-deacylation, or both reactions . Its main metabolites formed in the liver are O-desmethyl-indomethacin (DMI), O-deschlorobenzoyl-indomethacin (DBI), O-desmethyl-N-deschlorobenzoyl-indomethacin (DMBI), and their conjugates with glucuronides
Properties
IUPAC Name |
methyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO4/c1-12-16(11-19(23)26-3)17-10-15(25-2)8-9-18(17)22(12)20(24)13-4-6-14(21)7-5-13/h4-10H,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHORWCUMZIORR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30166800 | |
Record name | Indole-3-acetic acid, 1-(p-chlorobenzoyl)-5-methoxy-2-methyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30166800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1601-18-9 | |
Record name | Methyl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1601-18-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Indole-3-acetic acid, 1-(p-chlorobenzoyl)-5-methoxy-2-methyl-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001601189 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indole-3-acetic acid, 1-(p-chlorobenzoyl)-5-methoxy-2-methyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30166800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.996 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Indometacin methylester | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7N8G32K46 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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